molecular formula C13H18INO2 B13503608 tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate

tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate

Cat. No.: B13503608
M. Wt: 347.19 g/mol
InChI Key: YHHINZQYBAMCKJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine linker, which is further substituted with a 3-iodophenyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the iodine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann reactions) . Its structural analogs, such as bromo- or chloro-substituted derivatives, are widely used in drug discovery due to their versatility in modifying pharmacokinetic and physicochemical properties.

Properties

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3,(H,15,16)

InChI Key

YHHINZQYBAMCKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Carbamate Formation via Tert-Butyl Chloroformate

The predominant method involves reacting 2-(3-iodophenyl)ethylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The process typically occurs in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), maintained at low temperatures (0–25°C) to minimize side reactions.

Reaction Scheme:

2-(3-iodophenyl)ethylamine + tert-butyl chloroformate → tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate

Reaction Conditions:

Parameter Typical Range Purpose
Solvent DCM or THF Dissolves reactants, inert medium
Base Triethylamine or sodium bicarbonate Neutralizes HCl byproduct
Temperature 0–25°C Controls reaction rate and minimizes by-products
Time 2–4 hours Ensures complete conversion

Carbamation Using Di-tert-butyl Dicarbonate (Boc Anhydride)

Alternatively, the use of di-tert-butyl dicarbonate (Boc anhydride) with the amine under basic conditions offers a more straightforward route, often yielding higher purity products.

Reaction Scheme:

2-(3-iodophenyl)ethylamine + di-tert-butyl dicarbonate → this compound

Reaction Conditions:

Parameter Typical Range Purpose
Solvent Dichloromethane, acetonitrile Solvent medium
Base Triethylamine or N,N-dimethylaminopyridine (DMAP) Catalysis and neutralization
Temperature 0–25°C Reaction control
Reaction Time 12–24 hours Complete conversion

Purification Techniques

Post-reaction, the crude product is typically purified via:

  • Column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate (e.g., 50:1 to 20:1 ratios) to isolate the pure carbamate.
  • Recrystallization from suitable solvents like hexane or ethyl acetate to enhance purity and yield.

Data from experimental procedures indicate yields ranging from 62% to over 84%, depending on specific reaction conditions and purification efficiency.

Industrial Scale Synthesis

For large-scale production, the process is adapted with:

  • Continuous flow reactors for better control.
  • Use of industrial-grade reagents.
  • Optimization of reaction parameters to maximize yield and purity.
  • Purification often involves recrystallization or preparative chromatography.

Supporting Research and Data Tables

Method Reagents Solvent Temperature Yield (%) Notes
Carbamation with Boc-Cl 2-(3-iodophenyl)ethylamine + tert-butyl chloroformate DCM 0–25°C 62–70 Reaction monitored by TLC
Carbamation with Boc Anhydride 2-(3-iodophenyl)ethylamine + di-tert-butyl dicarbonate DCM 0–25°C 84 Purified via silica gel chromatography
Industrial Process Raw reagents + optimized conditions Various Ambient >80 Purification via recrystallization

Recent Advances and Methodologies

Recent research emphasizes the use of carbamate formation via three-component coupling reactions involving primary amines, carbon dioxide, and alkyl halides, with catalysts such as cesium carbonate and tetrabutylammonium iodide, which can be adapted for synthesizing derivatives like this compound.

Furthermore, alternative routes involve reactive intermediates such as acyl azides and isocyanates, which can be transformed into carbamates under mild conditions, offering potential for scalable synthesis with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules for studying their biological activities .

Medicine: It can be used as a starting material for the synthesis of pharmacologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can be selectively removed under mild conditions, allowing for the synthesis of complex molecules .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

tert-Butyl N-[2-(3-Bromophenyl)ethyl]carbamate
  • Structure : Replaces iodine with bromine at the phenyl para position.
  • Key Differences: Reactivity: Bromine offers lower electrophilicity compared to iodine, reducing cross-coupling efficiency but improving stability under basic conditions . Molecular Weight: Lower molecular weight (C₁₃H₁₇BrNO₂ vs. C₁₃H₁₇INO₂) due to bromine’s smaller atomic mass.
  • Applications : Used in intermediates for kinase inhibitors and fluorescent probes.
tert-Butyl N-[2-(4-Chloro-2-nitro-anilino)ethyl]carbamate
  • Structure : Features a chloro substituent and nitro group on the aromatic ring.
  • Key Differences :
    • Synthetic Yield : 90% yield via nucleophilic aromatic substitution (vs. typical 70–80% for iodinated analogs) .
    • LCMS Data : [M-Boc+H]⁺ at m/z 260, distinct from iodinated derivatives .
  • Applications : Precursor for benzimidazolone-based inhibitors of oxidative stress targets .

Derivatives with Heterocyclic and Functional Group Modifications

tert-Butyl N-[2-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
  • Structure : Incorporates a benzimidazolone ring system.
  • Key Differences :
    • Bioactivity : Demonstrates selective inhibition of 8-oxoguanine DNA glycosylase (IC₅₀ = 12 nM) due to the benzimidazolone moiety .
    • LCMS Data : [M-Boc+H]⁺ at m/z 212, reflecting the loss of the Boc group during ionization .
tert-Butyl N-[2-(4-Formyl-1,3-oxazol-5-yl)ethyl]carbamate
  • Structure : Contains a formyl-substituted oxazole ring.
  • Key Differences :
    • Reactivity : The aldehyde group enables condensation reactions for generating Schiff bases or hydrazones .
    • Applications : Used in synthesizing antiviral agents and metal-organic frameworks.

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Yield (%) Key Applications
tert-Butyl N-[2-(3-Iodophenyl)ethyl]carbamate 3-Iodophenyl 347.19 Cross-coupling intermediates
tert-Butyl N-[2-(3-Bromophenyl)ethyl]carbamate 3-Bromophenyl 299.15 Kinase inhibitor synthesis
tert-Butyl N-[2-(4-Chloro-2-nitro-anilino)ethyl]carbamate 4-Chloro-2-nitro 315.75 90 Benzimidazolone precursors
tert-Butyl N-[2-(1,3-Benzodioxol-5-yl)ethyl]carbamate 1,3-Benzodioxole 279.31 56.6 Neuroprotective agent intermediates

Notes:

  • Iodinated analogs are preferred for radiosynthesis (e.g., PET tracers) due to iodine’s isotopic versatility.
  • Bromo and chloro derivatives are more cost-effective for large-scale synthesis .

Biological Activity

Tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 3-iodophenyl ethyl chain. The presence of the iodine atom enhances the compound's reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Carbamate : Reacting tert-butyl isocyanate with 2-(3-iodophenyl)ethanol.
  • Purification : Utilizing chromatography techniques to isolate the desired product.
  • Characterization : Employing NMR and mass spectrometry to confirm the structure.

A detailed reaction scheme can be summarized as follows:

StepReaction Description
1Tert-butyl isocyanate + 2-(3-iodophenyl)ethanol → this compound
2Purification via chromatography
3Characterization using NMR and MS

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific enzymes and receptors. The iodine substitution may enhance binding affinity due to increased hydrophobic interactions.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating the compound's effects on cancer cell lines, it demonstrated significant cytotoxicity against several types of tumors, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency .
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. The strongest inhibitors exhibited IC50 values as low as 19 nM against human PNP .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundIC50 (µM)Biological Activity
This compound10-50Anticancer
Compound A0.021PNP Inhibitor
Compound B0.06DHFR Inhibitor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate?

  • Methodology: The compound is typically synthesized via carbamate formation. A common approach involves reacting tert-butyl carbamate with a substituted phenylalkyl halide (e.g., 3-iodophenethyl bromide) under basic conditions (e.g., triethylamine in dichloromethane). The reaction requires temperature control (0–25°C) and inert atmosphere to prevent side reactions .
  • Key Steps:

Activation of the amine group via Boc protection.

Nucleophilic substitution or coupling with iodophenyl derivatives.

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are essential for characterizing this compound?

  • Primary Methods:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the carbamate structure, iodophenyl group integration, and Boc protection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 389.05) .
  • Infrared (IR) Spectroscopy: Detects carbamate C=O stretching (~1700 cm1^{-1}) and N-H bonds (~3300 cm^{-1) .

Q. How can researchers purify tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate effectively?

  • Purification Strategies:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:1) to separate unreacted starting materials .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .

Q. What methods are used to evaluate its biological activity in early-stage research?

  • Screening Protocols:

  • Enzyme Inhibition Assays: Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cellular Uptake Studies: Radiolabeled iodine (125^{125}I) tracks intracellular distribution via scintillation counting .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Critical Parameters:

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in iodophenyl incorporation .
  • Solvent Optimization: Replace dichloromethane with THF or acetonitrile to enhance solubility and reduce side products .
  • Kinetic Monitoring: Use in situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Troubleshooting:

  • Dynamic Effects: Rotameric splitting in NMR signals (e.g., carbamate NH) can arise from restricted rotation. Variable-temperature NMR (VT-NMR) clarifies conformational dynamics .
  • Impurity Analysis: Compare HRMS with theoretical isotopic patterns to detect halogen (iodine) adducts or degradation products .

Q. What mechanistic insights explain its interactions with enzymatic targets?

  • Proposed Mechanisms:

  • Carbamate as a Transition-State Mimic: The Boc group stabilizes tetrahedral intermediates in protease inhibition .
  • Iodophenyl Role: The iodine atom enhances hydrophobic binding in enzyme active sites, as shown in X-ray co-crystallography studies .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

  • Design Strategies:

  • Bioisosteric Replacement: Substitute iodine with trifluoromethyl (CF3_3) or bromine to modulate lipophilicity and metabolic stability .
  • Scaffold Hopping: Replace the ethyl linker with cyclopropane rings to reduce conformational flexibility (see analogs in ).

Q. What experimental conditions destabilize the carbamate group, and how can this be mitigated?

  • Stability Challenges:

  • Acidic/Basic Conditions: Boc deprotection occurs at pH < 2 (HCl/dioxane) or pH > 10 (NaOH/MeOH). Use buffered solutions (pH 6–8) during biological assays .
  • Thermal Degradation: DSC analysis reveals decomposition above 150°C. Store at -20°C under nitrogen to prolong shelf life .

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